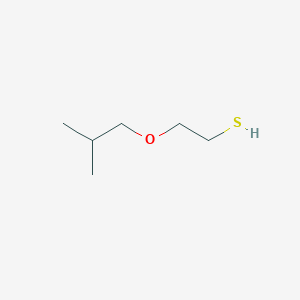
Ethanethiol, 2-isobutyloxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-isobutyloxy- is an organosulfur compound with the molecular formula C6H14OS. It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by an isobutyloxy group. This compound is known for its distinct odor and is used in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethanethiol, 2-isobutyloxy- can be synthesized through the reaction of ethanethiol with isobutyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
CH3CH2SH+(CH3
生物活性
Ethanethiol, 2-isobutyloxy- (also known as 2-isobutyloxyethanethiol) is a compound with notable biological activity, particularly in the context of its interactions with biological systems. This article explores its biological effects, mechanisms of action, and relevant research findings.
Ethanethiol, 2-isobutyloxy- has the following chemical properties:
- Molecular Formula : C5H12OS
- Molecular Weight : 120.21 g/mol
- Boiling Point : Approximately 100°C
- Solubility : Soluble in organic solvents but poorly soluble in water.
The biological activity of ethanethiol, 2-isobutyloxy- is primarily attributed to its thiol group, which allows it to form covalent bonds with various biological macromolecules. This reactivity is crucial for its role in biochemical pathways:
- Nucleophilic Interactions : The thiol group can act as a nucleophile, attacking electrophilic centers on proteins and enzymes, leading to modifications that can alter their activity.
- Disulfide Bond Formation : It can participate in the formation of disulfide bonds, which are critical for the structural integrity of many proteins.
In Vitro Studies
- Cytotoxicity : Research indicates that ethanethiol can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that at concentrations above 840 µg/mL, ethanethiol significantly increases the frequency of sister chromatid exchanges (SCEs) in Chinese hamster ovary cells, indicating potential genotoxic effects .
- Metabolic Inhibition : In rat hepatocytes, ethanethiol has been shown to inhibit gluconeogenesis and ureogenesis, suggesting an impact on metabolic pathways . Additionally, it reduces cellular ATP content and affects mitochondrial function by inhibiting electron transfer processes .
- Oxidative Stress : The compound has been implicated in inducing oxidative stress within cells, leading to increased reactive oxygen species (ROS) production and subsequent cellular damage .
In Vivo Studies
- Absorption and Distribution : Studies involving human volunteers indicated that approximately 60-80% of inhaled ethanethiol is absorbed into the bloodstream . Animal studies demonstrated significant blood levels following exposure to high concentrations, suggesting rapid systemic absorption and potential toxicity.
- Toxicological Effects : Exposure to ethanethiol has been associated with symptoms such as nasal and eye irritation, fatigue, and nausea in human subjects . In animal models, acute exposure resulted in observable physiological changes and behavioral alterations.
Case Study 1: Occupational Exposure
A study examined workers exposed to ethanethiol in a manufacturing setting. Health assessments revealed increased reports of respiratory issues and neurological symptoms among those with prolonged exposure compared to a control group. This highlights the compound's potential health risks in occupational environments.
Case Study 2: Environmental Impact
Research assessing the environmental effects of ethanethiol indicated its toxicity to aquatic life. Long-term exposure studies showed detrimental effects on fish populations, emphasizing the need for regulatory measures to limit its release into water bodies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C5H12OS |
| Molecular Weight | 120.21 g/mol |
| Boiling Point | ~100°C |
| Solubility | Poorly soluble in water |
| Cytotoxic Concentration | >840 µg/mL |
| Absorption Rate (Humans) | 60-80% from inhalation |
特性
IUPAC Name |
2-(2-methylpropoxy)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2)5-7-3-4-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUFRTUIEZCYQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144048 |
Source


|
| Record name | Ethanethiol, 2-isobutyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-68-6 |
Source


|
| Record name | Ethanethiol, 2-isobutyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethiol, 2-isobutyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














